molecular formula C17H19F3N2O2 B2997095 N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide CAS No. 1009691-02-4

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide

カタログ番号: B2997095
CAS番号: 1009691-02-4
分子量: 340.346
InChIキー: NEDJFOBCPUYDIZ-PKNBQFBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a chiral pyrrolidine-2-carboxamide derivative featuring an N-(2-ethylphenyl) substituent and an (E)-configured 4,4,4-trifluoro-3-oxobut-1-enyl group. The pyrrolidine core adopts a rigid bicyclic conformation, with the trifluoro-oxobut-1-enyl moiety likely influencing electronic properties and metabolic stability.

特性

IUPAC Name

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2/c1-2-12-6-3-4-7-13(12)21-16(24)14-8-5-10-22(14)11-9-15(23)17(18,19)20/h3-4,6-7,9,11,14H,2,5,8,10H2,1H3,(H,21,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDJFOBCPUYDIZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCCN2C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-ethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₃O₂
Molecular Weight319.35 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point284.6 ± 40.0 °C
Flash Point125.9 ± 27.3 °C

Research indicates that compounds with similar structures may interact with various biological targets. For instance, the pyrrolidine ring in this compound can potentially inhibit specific enzymes involved in inflammatory processes. The trifluoromethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. Notably, it has been shown to inhibit leukotriene B4 production, a key mediator in inflammation:

  • Leukotriene B4 Inhibition : Similar compounds have been reported to inhibit LTA(4) hydrolase, reducing leukotriene production and thus potentially alleviating inflammatory responses .

Case Studies

  • Anti-inflammatory Effects : A study involving a related compound demonstrated a reduction in inflammatory markers in mouse models of inflammatory bowel disease (IBD). The compound was administered at varying doses and showed a dose-dependent decrease in leukocyte infiltration and cytokine production.
  • Cancer Research : Preliminary investigations into the compound's effect on cancer cell lines suggest it may induce apoptosis in certain types of cancer cells. Mechanistic studies revealed activation of caspase pathways, indicating its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

ParameterValue
LogP2.95
Plasma Half-LifeTBD
BioavailabilityTBD

類似化合物との比較

Substituent Variations

  • N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide (): Differs by the aryl substituent (4-ethoxy vs. 2-ethylphenyl).
  • (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamides ():
    Feature thiazole or methylisoxazole rings instead of trifluoro-oxobut-1-enyl. These heterocycles enhance π-π stacking interactions in biological systems, which the target compound lacks .

  • Compounds 7p, 7q, 7a (–4): Contain branched amino acid side chains (e.g., L-valyl, L-leucyl) and pyrimidine derivatives, introducing hydrogen-bonding and steric bulk absent in the target compound .

Stereochemical Considerations

The target compound’s stereochemistry is unspecified in the evidence, but analogs like 7a () exhibit (S)-configured pyrrolidine cores with [α]D values ranging from −102° to +24.8°, indicating chirality significantly impacts optical activity and possibly receptor binding .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

Compound Name Substituents Purity (HPLC) [α]D (c, solvent) Melting Point (°C) Key Features
Target Compound N-(2-ethylphenyl), trifluoro Not reported Not reported Not reported High lipophilicity
N-(4-ethoxyphenyl) analog () N-(4-ethoxyphenyl), trifluoro Not reported Not reported Not reported Increased polarity
7a () L-valyl, pyrimidine 99% −102° (c 0.0590, MeOH) Not reported Rotameric isomers in NMR
7t () L-isoleucyl, pyrimidine 99% +24.8° (c 0.0556, MeOH) Not reported High stereochemical complexity
Example 157 () Thiazol-5-yl, methylisoxazol Not reported Not reported Not reported Heterocyclic substituents
  • Purity : The target compound’s purity is unspecified, but analogs achieve 95–99% via HPLC (–4).
  • Melting Points : Analogs like 7p and 7q melt at 34–54.7°C (), suggesting the target may exhibit similar thermal behavior depending on substituents .
  • Rotameric Isomers : Compounds like 7a show extra NMR peaks due to rotamers (), a trait likely shared with the target compound given structural similarity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。